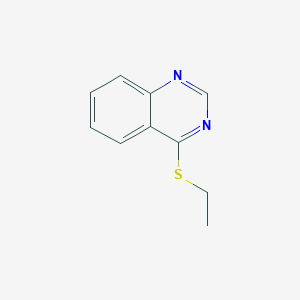
4-Ethylsulfanylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylsulfanylquinazoline is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the quinazoline family and has a unique structure that makes it highly useful in the development of new drugs and therapies.
Applications De Recherche Scientifique
4-Ethylsulfanylquinazoline has a wide range of potential applications in scientific research. One of the most significant applications of this compound is in the development of new drugs and therapies. It has been found to have anticancer properties and has been used in the development of new cancer treatments. Additionally, it has been used in the development of new antibiotics and antifungal agents.
Mécanisme D'action
The mechanism of action of 4-ethylsulfanylquinazoline is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the suppression of cell growth and division, which is why it is effective in treating cancer and other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-ethylsulfanylquinazoline are complex and varied. It has been found to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases. Additionally, it has been shown to have antioxidant properties and can help to protect cells from oxidative damage. It has also been found to have neuroprotective properties and may be useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-ethylsulfanylquinazoline in lab experiments is its high purity and quality. This compound is easy to synthesize and yields a high-quality product that is suitable for use in various scientific research applications. However, one of the limitations of using this compound is its cost. It is relatively expensive compared to other compounds, which may limit its use in some research projects.
Orientations Futures
There are many potential future directions for research involving 4-ethylsulfanylquinazoline. One area of interest is the development of new cancer treatments that use this compound. Additionally, there is potential for the development of new antibiotics and antifungal agents that use 4-ethylsulfanylquinazoline as a key component. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, 4-ethylsulfanylquinazoline is a highly useful compound that has many potential applications in scientific research. Its unique structure and properties make it a valuable tool in the development of new drugs and therapies. While there are some limitations to its use, the advantages of using this compound in lab experiments outweigh the costs. With further research, it is likely that this compound will continue to play an important role in the development of new treatments and therapies for a variety of diseases.
Méthodes De Synthèse
The synthesis of 4-ethylsulfanylquinazoline involves the reaction of 4-chloroquinazoline with ethanethiol in the presence of a catalyst such as sodium hydride. The reaction takes place under reflux conditions and produces 4-ethylsulfanylquinazoline as the final product. This method is highly efficient and yields a high-quality product that is suitable for use in scientific research.
Propriétés
IUPAC Name |
4-ethylsulfanylquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-2-13-10-8-5-3-4-6-9(8)11-7-12-10/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUSGBLJZCMGEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylsulfanylquinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propanoic acid](/img/structure/B7534773.png)

![1-(4-fluorophenyl)-N~4~-[2-(1H-indol-3-yl)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7534783.png)
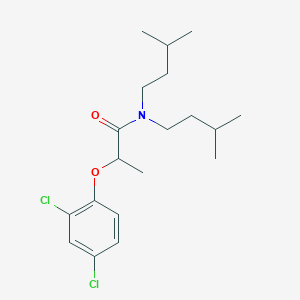

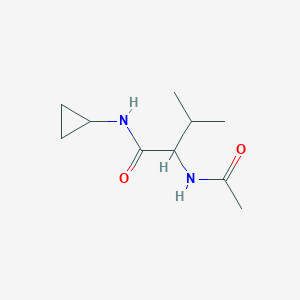
![[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7534799.png)
![N-[(4-fluorophenyl)methyl]-2-[[5-(2-fluorophenyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7534803.png)
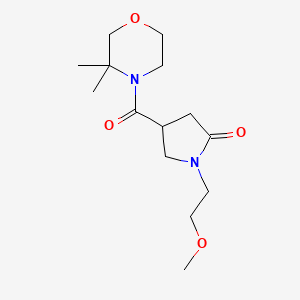
![(2-oxocyclohexyl) 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7534830.png)
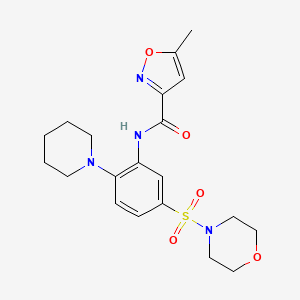
![2-(dimethylamino)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-nitrobenzamide](/img/structure/B7534860.png)
![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7534863.png)